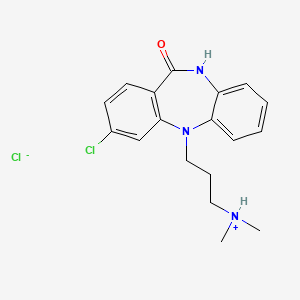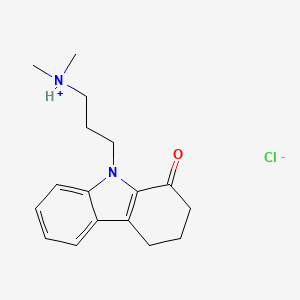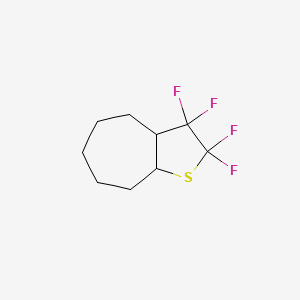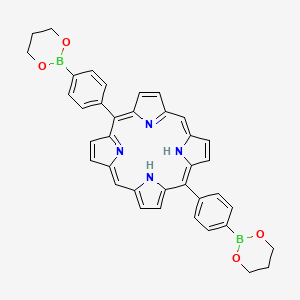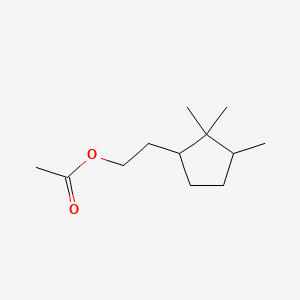
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.30188 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structural properties . The compound is often used in experimental and research settings due to its distinct chemical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate typically involves the esterification of 2-(2,2,3-trimethylcyclopentyl)ethanol with acetic acid or acetic anhydride . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with acid catalysts can also be employed to streamline the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid . These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2,3-Trimethylcyclopentyl)ethanol: The alcohol counterpart of the acetate ester.
Acetic acid 2-(2,2,3-trimethylcyclopentyl)ethyl ester: Another ester with a similar structure.
Uniqueness
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
4605-47-4 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2-(2,2,3-trimethylcyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
XGPBVBUAIVOKAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1(C)C)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


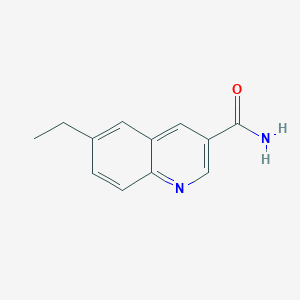
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
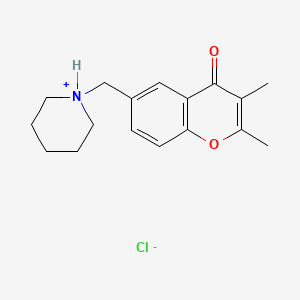
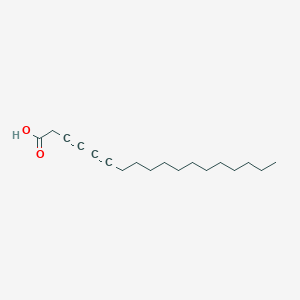
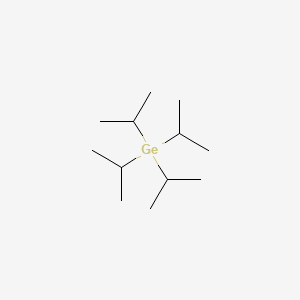
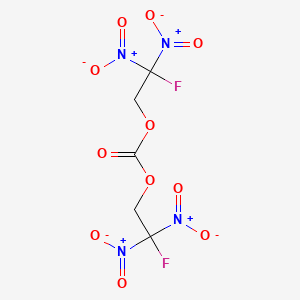


![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

